Cyclobutaneoctol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutaneoctol, also known as octahydroxycyclobutane, is a chemical compound with the molecular formula C₄H₈O₈. It is characterized by a cyclobutane ring structure with eight hydroxyl groups attached, making it a highly hydroxylated compound. This unique structure imparts distinct chemical properties and reactivity to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutaneoctol can be synthesized through various methods, including the hydroxylation of cyclobutane derivatives. One common approach involves the use of strong oxidizing agents such as osmium tetroxide (OsO₄) in the presence of hydrogen peroxide (H₂O₂) to achieve the hydroxylation of cyclobutane . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-25°C to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, this compound can be produced through a continuous flow process, where cyclobutane is subjected to hydroxylation using a catalytic system. This method ensures high yield and purity of the product, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Cyclobutaneoctol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutane derivatives with fewer hydroxyl groups.
Substitution: Cyclobutane derivatives with substituted functional groups.
Scientific Research Applications
Cyclobutaneoctol has a wide range of applications in scientific research, including:
Mechanism of Action
Cyclobutaneoctol can be compared with other hydroxylated cyclobutane derivatives, such as cyclobutanediol and cyclobutanetriol. While these compounds share a similar cyclobutane ring structure, the number and position of hydroxyl groups differ, leading to variations in their chemical properties and reactivity . This compound’s unique feature is the presence of eight hydroxyl groups, which imparts higher reactivity and potential for forming multiple hydrogen bonds .
Comparison with Similar Compounds
- Cyclobutanediol
- Cyclobutanetriol
- Cyclobutanone
- Cyclobutanol
Cyclobutaneoctol stands out due to its high degree of hydroxylation, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
20389-20-2 |
---|---|
Molecular Formula |
C4H8O8 |
Molecular Weight |
184.10 g/mol |
IUPAC Name |
cyclobutane-1,1,2,2,3,3,4,4-octol |
InChI |
InChI=1S/C4H8O8/c5-1(6)2(7,8)4(11,12)3(1,9)10/h5-12H |
InChI Key |
ADRTUUJLFGQSBE-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C1(O)O)(O)O)(O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.